Enhanced Analgesic Potency of Met-Enkephalin Analogs with D-4-Fluorophenylalanine vs. D-4-Chlorophenylalanine
In a direct head-to-head comparison, met-enkephalin analogs substituted at position 4 with D-4-fluorophenylalanine demonstrated superior antinociceptive activity compared to those containing the closely related D-4-chlorophenylalanine. Six different analogs were synthesized and tested, revealing that the fluorine substitution conferred higher analgesic potency in vivo [1].
| Evidence Dimension | In vivo analgesic potency |
|---|---|
| Target Compound Data | Peptides containing D-4-fluorophenylalanine exhibited potent antinociceptive activity, which was significantly decreased by naloxone. |
| Comparator Or Baseline | Peptides containing D-4-chlorophenylalanine |
| Quantified Difference | Superior analgesic activity (qualitative description from direct comparison) |
| Conditions | Intracerebroventricular (icv) administration to rats, assessed by tail immersion test |
Why This Matters
This evidence directly shows that the 4-fluoro substituent yields a more potent in vivo analgesic effect than the 4-chloro analog, making H-D-Phe(4-F)-OH the preferred choice for designing potent peptide-based pain therapeutics.
- [1] Rolka, K., et al. (1991). Opiate-like peptides. Part XIII. Synthesis and analgesic activity of met-enkephalin analogs substituted in position 4 with D-4-halogenophenylalanine. Polish Journal of Pharmacology and Pharmacy, 43(1), 51-59. PMID: 1663248. View Source
